molecular formula C23H23N3O2 B4038107 N,N'-bis(1-phenylethyl)pyridine-2,5-dicarboxamide

N,N'-bis(1-phenylethyl)pyridine-2,5-dicarboxamide

Cat. No.: B4038107
M. Wt: 373.4 g/mol
InChI Key: SYMDNIYOLNJMHT-UHFFFAOYSA-N
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Description

N,N’-bis(1-phenylethyl)pyridine-2,5-dicarboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two phenylethyl groups attached to the nitrogen atoms of the pyridine-2,5-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-phenylethyl)pyridine-2,5-dicarboxamide typically involves the condensation reaction between pyridine-2,5-dicarboxylic acid or its derivatives and 1-phenylethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(1-phenylethyl)pyridine-2,5-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-phenylethyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-bis(1-phenylethyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties. These metal complexes can interact with biological molecules, such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(1-phenylethyl)pyridine-2,5-dicarboxamide is unique due to the presence of phenylethyl groups, which can influence its chemical reactivity and biological activity. The phenylethyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

2-N,5-N-bis(1-phenylethyl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-16(18-9-5-3-6-10-18)25-22(27)20-13-14-21(24-15-20)23(28)26-17(2)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDNIYOLNJMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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